1-methyl-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine
Description
1-Methyl-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine is a complex organic compound featuring a piperidine ring structure. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes multiple piperidine rings, making it a valuable building block in synthetic chemistry.
Properties
IUPAC Name |
1-methyl-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3/c1-17-11-5-15(6-12-17)19-13-7-16(8-14-19)18-9-3-2-4-10-18/h15-16H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCVSVZMIZINNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine typically involves the reaction of 1-methylpiperazine with N-(tert-butoxycarbonyl)-4-piperidone . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Scientific Research Applications
1-Methyl-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating receptor functions . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-Methyl-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiviral and anticancer properties.
Berberine: Used for its antimicrobial and antidiabetic effects.
Tetrandine: Exhibits anti-inflammatory and anticancer activities.
These compounds share the piperidine ring structure but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
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